4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
CAS No.: 1006538-60-8
Cat. No.: VC3416566
Molecular Formula: C10H8BrClN2
Molecular Weight: 271.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006538-60-8 |
|---|---|
| Molecular Formula | C10H8BrClN2 |
| Molecular Weight | 271.54 g/mol |
| IUPAC Name | 4-bromo-1-[(4-chlorophenyl)methyl]pyrazole |
| Standard InChI | InChI=1S/C10H8BrClN2/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6H2 |
| Standard InChI Key | QPXQTEHJMLNIGU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=C(C=N2)Br)Cl |
| Canonical SMILES | C1=CC(=CC=C1CN2C=C(C=N2)Br)Cl |
Introduction
Chemical Structure and Properties
Structural Features
4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole features a pyrazole core with a bromine substituent at the C4 position and a 4-chlorophenylmethyl group attached to the N1 position. This molecular architecture creates a unique electronic distribution that influences its chemical behavior and potential biological interactions.
Physicochemical Properties
The compound exhibits specific physicochemical properties that determine its behavior in various environments and reactions. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
Structural Analysis
The compound's structure includes a planar pyrazole ring with a bromine atom at position 4, creating an electronic environment that influences its reactivity. The 4-chlorophenylmethyl group attached to the N1 position introduces steric factors that affect molecular conformation and potential interactions with biological targets. Unlike some other pyrazoles, this compound lacks hydrogen bond donors, which significantly influences its intermolecular interaction profile .
Synthesis Methods
General Synthetic Approaches
Based on established methodologies for similar brominated pyrazoles, the synthesis commonly follows these key steps:
-
Formation of the pyrazole core through the reaction of hydrazine with suitable dicarbonyl compounds
-
Bromination of the pyrazole ring using bromine or N-bromosuccinimide (NBS)
-
N-alkylation with 4-chlorobenzyl halide under basic conditions
Alternative Methods
An alternative approach may involve N-alkylation with DCE (dichloroethane) followed by dehydrochlorination under phase transfer catalysis (PTC) conditions, as observed with related pyrazole syntheses. This method has been reported to yield N-substituted pyrazoles in 75-90% yield .
Chemical Reactivity
Reactivity Patterns
The reactivity of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole is governed by both the bromine substituent and the pyrazole core. The compound can undergo various chemical transformations that make it valuable in organic synthesis.
Bromination Reactions
The presence of a bromine atom at the C4 position creates opportunities for substitution reactions. In reactions similar to those of other brominated pyrazoles, the bromine can be displaced by nucleophiles to introduce new functional groups .
Applications in Research and Development
Chemical Research Applications
4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole serves as a valuable building block in organic synthesis and medicinal chemistry. Its halogenated structure provides opportunities for further functionalization through cross-coupling reactions and other transformations, making it useful for creating diverse chemical libraries.
Pharmaceutical Research
The compound's structural features suggest potential applications in pharmaceutical research, particularly given the documented biological activities of related pyrazole derivatives. The presence of both bromine and chlorine atoms offers strategic points for structural modifications to optimize biological activity .
Comparative Analysis with Similar Compounds
Structural Analogs
Several structural analogs of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole have been reported in the literature, allowing for comparative analysis of their properties and activities.
Table 2: Comparison with Related Pyrazole Derivatives
Unique Features
4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole possesses distinct characteristics compared to these analogs:
-
The combination of bromine at C4 and a 4-chlorophenylmethyl group at N1 creates a unique electronic environment
-
The absence of hydrogen bond donors eliminates certain intermolecular interactions observed in non-N-substituted pyrazoles
-
The presence of two different halogen atoms (Br and Cl) offers diverse options for further functionalization
Current Research and Future Perspectives
Future Research Directions
Potential future research on this compound may include:
-
Exploration of its efficacy as a building block in drug discovery programs
-
Investigation of its potential biological activities, particularly in antimicrobial and anticancer applications
-
Development of more efficient synthetic routes to facilitate its production and derivatization
-
Detailed computational studies to understand its electronic properties and reactivity patterns
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume